8-Heptadecyn-1-ol

Description

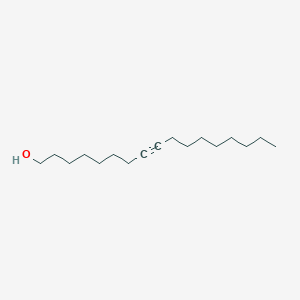

Structure

3D Structure

Properties

IUPAC Name |

heptadec-8-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-8,11-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUQWFGPSKCQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440815 | |

| Record name | 8-Heptadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62873-33-0 | |

| Record name | 8-Heptadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Heptadecyn 1 Ol and Analogous Alkyne Alcohols

Direct Synthetic Routes from Alcohols to Alkynes

Transforming alcohols, which are abundant and relatively inexpensive starting materials, directly into alkynes represents an efficient synthetic strategy. chemistryviews.org Traditionally, this conversion involves a two-step process of oxidation to an aldehyde or ketone followed by conversion to the alkyne. chemistryviews.org However, recent advancements have enabled this transformation in a more direct manner.

Sulfuryl Fluoride-Mediated Oxidative Dehydrogenation and Dehydration Protocols

A notable direct synthesis of alkynes from alcohols involves a dehydration and dehydrogenation process facilitated by sulfuryl fluoride (B91410) (SO2F2). chemistryviews.org This method, developed by Hua-Li Qin and colleagues, utilizes SO2F2 to activate dimethyl sulfoxide (B87167) (DMSO), which then serves as the oxidant for the alcohol. chemistryviews.org The resulting carbonyl intermediate undergoes an in-situ reaction with SO2F2 to form a vinyl fluorosulfate. chemistryviews.org The final elimination to the alkyne is promoted by a combination of bases, potassium carbonate (K2CO3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), with the assistance of cesium fluoride (CsF). chemistryviews.org

This protocol is effective for a range of aliphatic and homobenzylic alcohols, proceeding under mild conditions with high yields. chemistryviews.org The use of readily available and low-cost reagents makes this a practical approach. chemistryviews.org The resulting alkynes are often pure enough for subsequent one-pot functionalization reactions. chemistryviews.orgnih.gov

For the specific synthesis of 8-Heptadecyn-1-ol, this methodology would theoretically start from a saturated diol, where one hydroxyl group is protected, and the other is converted to the alkyne. The protected alcohol would then be deprotected to yield the final product.

One-Pot Conversions of Alkynes to Alcohols

The transformation of alkynes into alcohols can be achieved through tandem reactions that combine hydration and reduction steps in a single pot. This approach is highly efficient as it minimizes purification steps and the handling of intermediates.

Formic Acid-Promoted Tandem Hydration and Transfer Hydrogenation

A practical one-pot method for converting alkynes to alcohols involves a tandem process of formic acid-promoted hydration followed by an iridium-catalyzed transfer hydrogenation. organic-chemistry.orgthieme-connect.com This procedure is noted for its simplicity, efficiency, and use of environmentally benign reagents, with water often used as the solvent. organic-chemistry.orgthieme.de The reaction proceeds under mild conditions and provides good yields and high stereoselectivities for a variety of alkynes. organic-chemistry.orgorganic-chemistry.org

The proposed mechanism begins with the formic acid-promoted hydration of the alkyne, which forms a ketone intermediate. organic-chemistry.orgrsc.org This is followed by a transfer hydrogenation of the ketone, catalyzed by a metal-ligand bifunctional iridium complex, with formic acid serving as the hydrogen source, to produce the corresponding alcohol. organic-chemistry.orgthieme-connect.comrsc.org This method has been shown to be scalable and allows for catalyst recycling. organic-chemistry.org

| Alkyne Substrate | Catalyst System | Product | Yield | Reference |

| Phenylacetylene | Formic Acid, Tang's Catalyst (Iridium) | 1-Phenylethanol | Good | organic-chemistry.org |

| Aliphatic Alkynes | Formic Acid, Iridium Catalyst | Secondary Alcohols | Good | organic-chemistry.org |

| Internal Alkynes | Formic Acid, Iridium Catalyst | Secondary Alcohols | Good | organic-chemistry.org |

Ruthenium-Catalyzed Tandem Hydration/Asymmetric Transfer Hydrogenation for Chiral Alcohols

For the synthesis of chiral alcohols, a one-pot tandem reaction combining hydration and asymmetric transfer hydrogenation (ATH) has been developed using ruthenium catalysts. rsc.orgfrontiersin.org This process allows for the direct conversion of alkynes into enantiomerically enriched alcohols. rsc.org

One such system employs trifluoromethanesulfonic acid (CF3SO3H) to catalyze the hydration of the alkyne in 2,2,2-trifluoroethanol (B45653) (CF3CH2OH), followed by an ATH reaction catalyzed by a fluorinated chiral diamine-ruthenium(II) complex. rsc.orgnih.gov Sodium formate (B1220265) is typically used as the hydrogen source for the transfer hydrogenation step. rsc.orgnih.gov This method demonstrates a positive "fluorine effect," where the fluorinated catalyst and solvent enhance both the reactivity and enantioselectivity of the reaction. rsc.orgrsc.org A broad range of chiral alcohols can be synthesized with high yields and excellent stereoselectivity under mild conditions. rsc.orgrsc.org

Another approach utilizes a sequential catalysis system with a homogeneous cobaloxime catalyst for the initial alkyne hydration, followed by a heterogeneous ruthenium/diamine-catalyzed ATH of the in-situ generated ketone. frontiersin.org This method also produces a variety of chiral alcohols in good yields and with high enantiomeric excess. frontiersin.org

| Alkyne Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Phenylacetylene | CF3SO3H, (S,S)-Fluorinated Ru(II) Complex | (S)-1-Phenylethanol | 95% | 98% | rsc.org |

| Electron-rich Alkynes | CF3SO3H, (S,S)-Fluorinated Ru(II) Complex | Chiral Secondary Alcohols | 74-95% | 92-98% | rsc.org |

| 2-Ethynylthiophene | Cobaloxime, Ru/diamine | Chiral Heterocyclic Alcohol | 91% | 97% | frontiersin.org |

| 1,4-Diethynylbenzene | Cobaloxime, Ru/diamine | Chiral Diol | 83% | 99% | frontiersin.org |

Catalytic Coupling Reactions for Alkyne Alcohol Synthesis

Catalytic coupling reactions provide a powerful and modular approach to construct the carbon framework of alkyne alcohols by forming new carbon-carbon bonds.

Copper-Catalyzed Hydrocarbonylative Coupling of Alkynes with Alkyl Halides

A modular synthesis of allylic alcohols has been developed through a copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides, followed by a 1,2-reduction in a tandem sequence. nsf.govacs.orgnih.gov This method is versatile, tolerating a variety of functional groups on both the alkyne and the alkyl halide under mild reaction conditions. acs.org

The reaction mechanism is believed to proceed through the formation of an α,β-unsaturated ketone intermediate via the coupling of the alkyne, alkyl halide, and carbon monoxide. acs.orgrsc.org This intermediate then undergoes a selective 1,2-reduction to furnish the allylic alcohol. nsf.govrsc.org The use of tertiary alkyl halides in this reaction allows for the synthesis of allylic alcohols containing α-quaternary carbon centers, which can be challenging to prepare using other methods. nsf.govacs.org Density functional theory (DFT) calculations have been used to rationalize the observed regioselectivity of the reduction step. nsf.govrsc.org

This methodology offers a direct route to complex allylic alcohols from simple, readily available starting materials. nih.govresearchgate.net

| Alkyne Substrate | Alkyl Halide | Catalyst System | Product | Yield | Selectivity | Reference |

| Various Alkynes | Tertiary Alkyl Halides | IPrCuCl | Allylic Alcohols with α-Quaternary Centers | Good | High 1,2-reduction selectivity | nsf.govacs.org |

| Internal Alkynes (Aryl) | Primary/Secondary Alkyl Iodides | IPrCuCl | Tri-substituted Allylic Alcohols | High | Good regioselectivity | nsf.gov |

Synthesis of Heptadecyn-1-ol Precursors and Structurally Related Compounds

The construction of complex molecules like 8-heptadecyn-1-ol often relies on the synthesis of key precursors that already contain the desired stereochemistry and functional groups. These precursors are then elaborated in subsequent steps to yield the final target molecule.

Hydrolytic Kinetic Resolution in the Synthesis of Related Epoxy-Alkynes (e.g., 1,2-epoxy-8-heptadecyne)

A crucial method for obtaining enantiomerically pure epoxides, which are versatile precursors to chiral alcohols, is the hydrolytic kinetic resolution (HKR). This technique is particularly effective for terminal epoxides and has been a key step in the synthesis of structurally related compounds, such as the female sex pheromone of the honey locust gall midge, (1R,7Z)-1-methyl-7-hexadecenyl acetate (B1210297). The synthesis of this pheromone utilized the kinetic resolution of (±)-1,2-epoxy-8-heptadecyne. researchgate.netoup.comjst.go.jp

The HKR process involves the use of a chiral catalyst, typically a (salen)Co(III) complex, to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the unreacted epoxide in high enantiomeric excess. unipd.itnih.gov This method is highly practical due to the use of water as the reagent, low catalyst loadings, and the ability to recycle the catalyst. unipd.it

In the synthesis of the aforementioned pheromone, racemic (±)-1,2-epoxy-8-heptadecyne was subjected to HKR using a chiral (salen)Co(III)OAc catalyst. This step effectively separated the two enantiomers by converting the (S)-epoxide into a diol, while leaving the desired (R)-1,2-epoxy-8-heptadecyne largely unreacted and thus enantiomerically enriched. researchgate.net The subsequent chromatographic separation of the unreacted epoxide from the diol product is straightforward, providing both valuable chiral building blocks. unipd.it

| Product | Yield | Enantiomeric Purity |

|---|---|---|

| (R)-1,2-epoxy-8-heptadecyne | Not explicitly stated, but recovered after resolution | >98% ee |

| (S)-8-heptydecyne-1,2-diol | Not explicitly stated, but formed from the (S)-epoxide | Not explicitly stated |

Exploration of Modular Synthetic Building Blocks for Alkyne Alcohol Derivatives

The synthesis of long-chain alkyne alcohols and their derivatives can be efficiently achieved through a modular approach. This strategy involves the coupling of smaller, readily available building blocks, which allows for flexibility and the rapid generation of diverse structures. nih.govacs.org Acetylene itself can serve as a fundamental two-carbon building block, which can be alkylated on one or both ends to construct longer carbon chains. masterorganicchemistry.com

One powerful modular strategy involves the cross-coupling of terminal alkynes with epoxides. This method was demonstrated in the synthesis of the C9-C27 degradation product of aflastatin A. nih.govacs.org In this synthesis, a C23-C27 terminal alkyne was coupled with a C17-C22 epoxide. The resulting internal alkyne was then functionalized and subsequently coupled with a C9-C16 epoxide, demonstrating the iterative and modular nature of this approach. nih.gov This type of alkyne-epoxide coupling provides a convergent route to complex polyketide structures.

Another example of a modular approach is the synthesis of various N-alkyl-2-alkynyl-4(1H)-quinolones, where a key intermediate, 3-heptadecyn-2-ol, was prepared. mdpi.com This intermediate was synthesized by reacting 1-pentadecyne (B1584982) with acetaldehyde (B116499) in the presence of n-BuLi in THF. This demonstrates the construction of a C17 alkyne alcohol from C15 and C2 building blocks.

| Target/Intermediate | Building Block 1 | Building Block 2 | Key Reaction | Reference |

|---|---|---|---|---|

| C9-C27 Aflastatin A Degradation Product | C23-C27 Terminal Alkyne | C17-C22 Epoxide | Alkyne-Epoxide Cross-Coupling | nih.govacs.org |

| 3-Heptadecyn-2-ol | 1-Pentadecyne | Acetaldehyde | Nucleophilic addition of acetylide to aldehyde | mdpi.com |

These modular strategies are advantageous as they allow for the synthesis of a wide range of analogs by simply varying the initial building blocks, facilitating structure-activity relationship studies and the synthesis of complex natural products and their derivatives. researchgate.net

Natural Occurrence and Isolation of Heptadecyn 1 Ol Isomers

Identification of 8-Heptadecyn-1-ol

Presence in Cocoa Forastero Kernel Extracts

The compound 8-Heptadecyn-1-ol has been listed as a constituent of cocoa (Theobroma cacao of the Forastero variety) kernel extracts. While comprehensive phytochemical analyses of Theobroma cacao have identified a wide array of volatile and non-volatile compounds, including fatty acids, esters, and pyrazines that contribute to its characteristic aroma and flavor, the specific detection and quantification of 8-Heptadecyn-1-ol in peer-reviewed studies is not extensively documented. mdpi.comnih.govscispace.complos.orgfrontiersin.orgresearchgate.netnrfhh.com Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing the volatile compounds in cocoa beans. mdpi.comnih.govscispace.complos.org These analyses have revealed a complex mixture of chemical constituents, but detailed reports on long-chain alkynols like 8-Heptadecyn-1-ol are scarce in the primary literature. mdpi.complos.org

Identification of 7-Heptadecyn-1-ol

Constituent of Blepharis ciliaris Extracts

7-Heptadecyn-1-ol has been identified as a chemical constituent in the methanolic extract of Blepharis ciliaris, a desert plant species. mdpi.comresearchgate.net Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this fatty alcohol was found to be present at a concentration of 1.26% in the extract. mdpi.comresearchgate.net This identification is part of a broader phytochemical screening of Blepharis ciliaris which has revealed a variety of organic compounds. mdpi.comresearchgate.net

Identification of 13-Heptadecyn-1-ol

Detection in Anabasis setifera Leaf Extracts

The presence of 13-Heptadecyn-1-ol has been confirmed in the leaf extracts of Anabasis setifera. plos.orgnih.gov GC-MS analysis of an ethyl acetate (B1210297) extract of the leaves of this plant led to the identification of 55 distinct compounds, one of which was 13-Heptadecyn-1-ol. plos.orgnih.gov This compound is one of several with recognized antioxidant properties found within the extract. plos.orgnih.gov The genus Anabasis is known for being a rich source of biologically active secondary metabolites. plos.orgmdpi.comdntb.gov.ua

Presence in Varthemia candicans Ethanolic Extracts

Ethanolic extracts of the plant Varthemia candicans have also been found to contain 13-Heptadecyn-1-ol. researchgate.net A GC-MS analysis of the ethanolic extract identified 24 different phytochemical components, including this particular fatty alcohol. researchgate.net Varthemia candicans is known to contain a variety of chemical classes, including phenols, flavonoids, and terpenoids. jcu.czjcu.czresearchgate.net

Data on Heptadecyn-1-ol Isomers in Plant Extracts

| Compound | Plant Source | Plant Part | Extraction Solvent | Analytical Method | Findings |

| 8-Heptadecyn-1-ol | Theobroma cacao (Forastero) | Kernel | Not specified in detail | Reported in chemical databases | Presence noted, but detailed scientific isolation studies are limited in available literature. |

| 7-Heptadecyn-1-ol | Blepharis ciliaris | Not specified | Methanol (B129727) | GC-MS | Constitutes 1.26% of the extract. mdpi.comresearchgate.net |

| 13-Heptadecyn-1-ol | Anabasis setifera | Leaves | Ethyl Acetate | GC-MS | Identified as one of 55 compounds in the extract. plos.orgnih.gov |

| 13-Heptadecyn-1-ol | Varthemia candicans | Not specified | Ethanol | GC-MS | Identified as one of 24 compounds in the extract. researchgate.net |

Identification in Paulownia Shan tong Essential Oil

The essential oil of Paulownia Shan tong (a hybrid of P. fortunei × P. tomentosa) flowers has been analyzed for its chemical composition. In a 2024 study, essential oil isolated by steam distillation was investigated using GC-MS. mdpi.com Among the thirty-one components identified, the isomer 13-Heptadecyn-1-ol was detected. mdpi.comresearchgate.net This compound was one of six components from the oil that showed a significant theoretical binding affinity for the enzyme xanthine (B1682287) oxidase in a molecular docking analysis. mdpi.comresearchgate.net The main constituents of the oil were 3-acetoxy-7, 8-epoxylanostan-11-ol (38.16%), β-monoolein (14.4%), and a derivative of lycopene (B16060) (10.21%). mdpi.com

Table 1: Profile of Paulownia Shan tong Essential Oil Analysis

| Parameter | Finding | Source(s) |

| Plant Source | Paulownia Shan tong (Fortunei × Tomentosa) flowers | mdpi.com |

| Extraction Method | Steam Distillation | mdpi.com |

| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |

| Identified Isomer | 13-Heptadecyn-1-ol | mdpi.comresearchgate.net |

| Major Components | 3-acetoxy-7, 8-epoxylanostan-11-ol, β-monoolein, Lycopene derivative | mdpi.com |

Component of C. dependens Essential Oil

The essential oil from the stems of Chasmanthera dependens was analyzed by hydro-distillation followed by GC-MS. The analysis identified several components, with n-hexadecanoic acid and oleic acid being the most abundant, constituting 56.92% of the oil. cabidigitallibrary.org Other minor components identified included tetradecanoic acid, heptadecanoic acid, a benzenedicarboxylic acid ester, and a steroid. cabidigitallibrary.org However, in the published findings of this analysis, 8-Heptadecyn-1-ol or other heptadecyn-1-ol isomers were not reported as constituents of the essential oil. cabidigitallibrary.org

Detection in Citrullus colocynthis Peel Extracts

Citrullus colocynthis, or colocynth, has undergone extensive phytochemical analysis of its various parts, including the peel, pulp, and seeds. rsc.org A 2021 metabolomics study using UPLC-MS identified a total of 72 metabolites across the fruit, belonging to classes such as cucurbitane-type triterpene glycosides, phenolic acids, and flavonoids. rsc.org While the plant is a rich source of various bioactive compounds, including cucurbitacins, alkaloids, and flavonoids, the available research on the chemical composition of the peel extracts does not specifically list 8-Heptadecyn-1-ol or its isomers among the identified compounds. rsc.orgiosrphr.orgfrontiersin.org

Constituent of Ayurvedic Formulation Rohithakarishtam

Rohithakarishtam is a traditional Ayurvedic bio-fermented formulation used for liver and spleen-related conditions. jrmds.injrmds.in A GC-MS analysis was conducted to identify its chemical constituents. The study revealed the presence of several significant biomolecules, including the isomer 13-Heptadecyn-1-ol . jrmds.injrmds.in Other notable compounds identified in the formulation were oleic acid eicosyl ester, bis(2-ethylhexyl) phthalate, and hexadecanoic acid derivatives. jrmds.in

Table 2: Profile of Rohithakarishtam Analysis

| Parameter | Finding | Source(s) |

| Source | Rohithakarishtam (Ayurvedic Formulation) | jrmds.injrmds.in |

| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | jrmds.injrmds.in |

| Identified Isomer | 13-Heptadecyn-1-ol | jrmds.injrmds.in |

| Other Components | Oleic acid, eicosyl ester; bis(2-ethylhexyl) phthalate | jrmds.in |

Identification in Cardaria draba Methanolic Extracts

The methanolic leaf extract of Cardaria draba (whitetop) has been subjected to phytochemical investigation to determine its composition. A GC-MS analysis of the extract successfully identified a wide array of compounds. qu.edu.iqresearchgate.net Among the diverse chemicals detected was the isomer 13-Heptadecyn-1-ol . qu.edu.iqresearchgate.net Other compounds identified in the same analysis included l-(+)-Ascorbic acid 2,6-dihexadecanoate, 9,12,15-Octadecatrienoic acid, (Z,Z,Z)-, and Ethyl iso-allocholate. qu.edu.iq

Presence in Hilleria latifolia Extracts

Extracts from the leaves of Hilleria latifolia have been analyzed to determine their chemical makeup and biological activities. scielo.org.coajol.info A study focusing on the fatty acid composition of ether extracts from dried leaves identified oleic acid (41.04%) and stearic acid (25.56%) as major components. scielo.org.co Another investigation using GC-MS on n-hexane and dichloromethane (B109758) fractions of the aerial parts identified 45 distinct compounds. ajol.info However, a review of the published constituents from these studies on Hilleria latifolia extracts does not indicate the presence of 8-Heptadecyn-1-ol or its isomers. scielo.org.coajol.info

Detection in Cordia myxa Leaf Extracts

The leaves of Cordia myxa (Assyrian plum) are used in traditional medicine and have been analyzed for their phytochemical content. researchgate.netijstm.com Studies on aqueous and ethanolic leaf extracts have quantified their high phenol (B47542) and flavonoid content and identified various phytochemical classes, including steroids, alkaloids, and saponins. researchgate.netijstm.com While detailed analyses using techniques like LC-MS/MS have been performed to characterize the bioactive compounds, the available scientific literature on the chemical constituents of Cordia myxa leaf extracts does not report the detection of 8-Heptadecyn-1-ol or other heptadecyn-1-ol isomers. researchgate.netijstm.comresearchgate.net

Identification in Sinapis arvensis Methanolic Extracts

Studies involving the analysis of methanolic extracts from the leaves of Sinapis arvensis, commonly known as wild mustard, have identified the presence of 13-Heptadecyn-1-ol. impactfactor.orgresearchgate.net In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a total of thirty bioactive phytochemical compounds were identified from the extract. impactfactor.org Among these, 13-Heptadecyn-1-ol was detected with a retention time of 14.720 minutes. researchgate.net This compound is noted for its potential anti-inflammatory and anti-fungal properties. alliedacademies.orgscispace.com

Table 1: GC-MS Analysis of Sinapis arvensis Methanolic Leaf Extract

| Compound Identified | Retention Time (min) |

|---|---|

| 13-Heptadecyn-1-ol | 14.720 |

Source: Al-Rubaye et al., 2017. impactfactor.orgresearchgate.net

Presence in Sonneratia caseolaris Fruit Methanol Extract

The methanol extract of the fruit from the mangrove plant Sonneratia caseolaris has also been found to contain a heptadecyn-1-ol isomer. researchgate.netnih.govjmb.or.kr A GC-MS analysis of the fruit's methanol extract, which exhibited the highest antibacterial activity among tested fractions, identified three primary compounds: 13-Heptadecyn-1-ol, Estragole, and 2-Hexadecanol. nih.govjmb.or.kr The identification of 13-Heptadecyn-1-ol, a long-chain fatty alcohol, is significant as such compounds have been reported to possess antibacterial activities. nih.gov

Table 2: Bioactive Compounds Identified in Sonneratia caseolaris Fruit Methanol Extract

| No. | Compound Name |

|---|---|

| 1 | 13-Heptadecyn-1-ol |

| 2 | Estragole |

| 3 | 2-Hexadecanol |

General Heptadecyn-1-ol Occurrence in Environmental Matrices

Beyond its botanical origins, heptadecyn-1-ol has been detected in environmental samples derived from humans, highlighting its relevance in clinical and analytical studies.

Detection in Exhaled Breath Condensate for Analytical Studies

Analysis of exhaled breath condensate (EBC) has emerged as a non-invasive method for studying biomarkers related to various health conditions. nih.govbiochemia-medica.com In the context of lung cancer research, metabolomic analysis of EBC using gas chromatography time-of-flight mass spectrometry (GC-TOF/MS) has been employed to identify potential biomarkers. researchgate.net

A study by Peralbo-Molina et al. identified several specific metabolites that could differentiate between lung cancer patients and individuals with risk factors. researchgate.net Among the identified compounds was 13-Heptadecyn-1-ol. researchgate.net The profile of this and other metabolites, including monopalmitin, n-hexadecylindane, monostearin, and squalene, showed potential for discriminating between these groups. researchgate.net Another analysis referencing this work noted that a profile including heptadecyn-1-ol and methyl stearate (B1226849) demonstrated 67.5% specificity and 86.8% sensitivity for this differentiation. unina.it

Table 3: Potential Biomarkers in Exhaled Breath Condensate for Lung Cancer Patient Differentiation

| Compound Identified |

|---|

| 13-Heptadecyn-1-ol |

| Monopalmitin |

| n-Hexadecylindane |

| Monostearin |

| Squalene |

Source: Peralbo-Molina et al., as cited in related research. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 13-Heptadecyn-1-ol |

| 2-Hexadecanol |

| Estragole |

| Methyl stearate |

| Monopalmitin |

| Monostearin |

| n-Hexadecylindane |

Biological Activities and Roles of Heptadecyn 1 Ol Isomers in Non Human Biological Systems

Antimicrobial Properties

Heptadecyn-1-ol isomers have been noted for their presence in plant extracts exhibiting broad-spectrum antimicrobial capabilities, including activity against bacteria and fungi.

Various studies have identified heptadecyn-1-ol isomers in plant extracts that show inhibitory effects against a range of bacteria. The long-chain fatty alcohol structure is believed to contribute to these properties. nih.govnih.gov For instance, 13-Heptadecyn-1-ol has been identified as a component in extracts of Sonneratia caseolaris fruits, which demonstrated antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. nih.govjmb.or.kr Similarly, it was found in an extract of Anabasis setifera leaves that showed promising antimicrobial activity against several bacteria, including E. coli, S. aureus, Salmonella typhimurium, and B. subtilis. plos.orgplos.orgnih.gov The compound was also a constituent in Urginea maritima (white squill) bulb extracts, which are reported to have antimicrobial effects. researchgate.netresearchgate.net An extract of Citrullus colocynthis peels containing 13-heptadecyn-1-ol was also reported to possess antimicrobial bioactivity. ekb.eg

Interactive Table: Plant Extracts Containing Heptadecyn-1-ol Isomers and Their Reported Antibacterial Activity

| Heptadecyn-1-ol Isomer | Plant Source (Extract) | Bacteria Tested | Reported Activity | Reference |

|---|---|---|---|---|

| 13-Heptadecyn-1-ol | Sonneratia caseolaris (Fruit) | E. coli, S. aureus, B. subtilis | Inhibitory effects observed. | nih.govjmb.or.kr |

| 13-Heptadecyn-1-ol | Anabasis setifera (Leaf) | E. coli, S. aureus, S. typhimurium, B. subtilis | Promising antimicrobial activity. | plos.orgplos.orgnih.gov |

| 13-Heptadecyn-1-ol | Urginea maritima (Bulb) | General Bacteria | Antimicrobial properties reported. | researchgate.netresearchgate.net |

| 13-Heptadecyn-1-ol | Citrullus colocynthis (Peel) | General Bacteria | Antimicrobial bioactivity reported. | ekb.eg |

| 7-Heptadecyn-1-ol | Blepharis ciliaris | S. aureus, B. subtilis, E. coli, S. marcescens | Moderate antibacterial activity observed. |

The antifungal potential of heptadecyn-1-ol isomers has been reported in several phytochemical studies. 13-Heptadecyn-1-ol was identified as a constituent in extracts of Varthemia candicans and Farsetia hamiltonii, with both studies noting the antifungal properties of this fatty alcohol. d-nb.infoalliedacademies.org Its presence in Urginea maritima bulb and Cyperus alternifolius extracts is also linked to antifungal bioactivity. researchgate.netresearchgate.net Furthermore, extracts of Vitis vinifera containing this compound are reported to have antifungal effects. impactfactor.org Research on petroleum ether extracts of Mentha pulegium also identified 13-Heptadecyn-1-ol and reported antifungal properties. researchgate.net

Direct experimental evidence for the antiviral activity of 8-heptadecyn-1-ol or its isomers against Herpes Simplex Virus Type 2 (HSV-2) and the enveloped bacteriophage φ6 is limited in the reviewed literature. However, some studies provide indirect associations. One analysis of the essential oil of Cymbopogon dependens identified 13-heptadecyn-1-ol and suggested it could be expected to exhibit antiviral activity. unilag.edu.ng This expectation was based on earlier findings that other long-chain unsaturated alcohols, specifically unsaturated monoglycerides, were potent inactivators of both HSV-2 and bacteriophage φ6. unilag.edu.ng

Additionally, compounds found alongside 13-heptadecyn-1-ol in certain plant extracts have documented antiviral properties. For instance, ethyl iso-allocholate, identified in a Citrullus colocynthis peel extract, is reported to have antiviral activity. ekb.eg In a methanolic extract of Urginea maritima bulbs, 2-hydroxyhexadecanoic acid was detected along with 13-heptadecyn-1-ol, and this compound has been reported to have activity against human herpesvirus. researchgate.net An extract from Anabasis setifera was found to contain both 13-heptadecyn-1-ol and Gitoxigenin, the latter of which is known for its antiviral activity. nih.gov These co-occurrences suggest a potential synergistic role or highlight the antiviral potential of the chemical class, though direct evidence for heptadecyn-1-ol itself is pending.

Antifungal Activity

Antioxidant Properties

Heptadecyn-1-ol isomers are frequently identified in plant extracts that demonstrate significant antioxidant activity. The compound 13-heptadecyn-1-ol has been specifically cited for its antioxidant potential in several studies. It was identified in extracts of Citrullus colocynthis peels, Urginea maritima bulbs, and Anabasis setifera leaves, all of which were reported to have antioxidant bioactivities. plos.orgnih.govresearchgate.netekb.egnih.gov Molecular docking studies on the essential oil of Paulownia Shan tong flowers, which contains 13-heptadecyn-1-ol, suggested a significant inhibitory potential against xanthine (B1682287) oxidase, an enzyme involved in oxidative stress. researchgate.netresearchgate.net

Anti-inflammatory Potential

The anti-inflammatory potential of heptadecyn-1-ol isomers is a recurring theme in phytochemical research. 13-Heptadecyn-1-ol has been identified in various plant extracts known for their anti-inflammatory properties. These include extracts from Varthemia candicans, Lantana camara leaves, Urginea maritima bulbs, Citrullus colocynthis peels, and Farsetia hamiltonii. researchgate.netekb.egd-nb.infoalliedacademies.orgijbpas.com The compound's presence in Cyperus alternifolius and Mentha pulegium extracts is also associated with anti-inflammatory activity. researchgate.netresearchgate.net

Other Reported Non-Human Bioactivities (e.g., Antigenotoxic, Nematicidal)

Beyond the more commonly cited properties, heptadecyn-1-ol isomers have been associated with other specific bioactivities in non-human systems.

Nematicidal Activity : The potential of heptadecyn-1-ol isomers to act against nematodes has also been noted. An extract of Cyperus alternifolius containing 13-heptadecyn-1-ol was reported to have nematicidal properties. researchgate.net Similarly, this compound was found in the methanolic extract of Urginea maritima bulbs, which also listed nematicidal activity among its potential bioactivities. researchgate.net

Table of Mentioned Compounds

Interactive Table: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| 7-Heptadecyn-1-ol |

| 8-Heptadecyn-1-ol |

| 13-Heptadecyn-1-ol |

| 2-hydroxyhexadecanoic acid |

| Ethyl iso-allocholate |

| Gitoxigenin |

Analytical Methodologies for Characterization and Quantification of Heptadecyn 1 Ol Isomers

Chromatographic Techniques

Chromatography is essential for separating individual polyacetylenes from a mixture. Due to the structural similarities among isomers and related compounds, high-resolution separation is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently used tool for the analysis of volatile and semi-volatile compounds like polyacetylenic alcohols. nih.gov It offers high separation efficiency and provides detailed structural information from the mass spectra, which facilitates definitive compound identification. nih.govnih.gov

In the analysis of C17 polyacetylenes, including isomers of heptadecyn-1-ol, GC-MS is particularly effective. acs.org For instance, the identification of oenanthotoxin, a compound structurally related to 8-heptadecyn-1-ol found in plants like Oenanthe crocata, has been confirmed using GC-MS. rcaap.pt The mass spectrum generated by GC-MS provides a unique fragmentation pattern that serves as a chemical fingerprint for the molecule. In one case, stomach content samples were analyzed in Selected Ion Monitoring (SIM) mode, targeting specific mass-to-charge ratios (m/z 128, 153, 258) to confirm the presence of the toxin by comparing it with a standard isolated from the plant. rcaap.pt

The analysis of long-chain fatty alcohols often requires a derivatization step to increase their volatility and thermal stability for GC analysis. nih.govsigmaaldrich.com This process is detailed further in section 5.2. After derivatization, the sample is injected into the GC system, where it is vaporized and separated on a capillary column. A common column type for this analysis is a non-polar DB-5MS column. nih.gov The separated compounds then enter the mass spectrometer, which generates mass spectra based on the fragmentation of the molecules. These spectra can be compared against spectral libraries, such as the NIST library, for identification. ijbpas.com GC-MS has been successfully used to identify 13-heptadecyn-1-ol in various plant extracts and formulations. ijbpas.comjrmds.inresearchgate.netrjptonline.orgqu.edu.iqphcogj.comijpsr.com

Table 1: Example GC-MS Parameters for Polyacetylene Analysis

| Parameter | Value/Description | Reference |

| Column | DB-5MS (30 m × 0.25 mm ID × 0.25 µm) | nih.govekb.eg |

| Carrier Gas | Helium | jrmds.inekb.eg |

| Flow Rate | 1 mL/min | jrmds.inekb.eg |

| Injector Temp. | 280 °C | jrmds.in |

| Oven Program | Start at 50-70°C, ramp up to 310°C | jrmds.inrjptonline.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | jrmds.inekb.eg |

| MS Scan Range | 45-750 m/z | jrmds.inekb.eg |

| Identification | Comparison with NIST/Wiley library spectra | ijbpas.comjrmds.in |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of polyacetylenes. nih.gov Unlike GC, HPLC is suitable for non-volatile and thermally unstable compounds, potentially reducing the need for derivatization. nih.govresearchgate.net The separation is based on the partitioning of analytes between a stationary phase (the column) and a liquid mobile phase.

HPLC coupled with an ultraviolet (UV) detector is commonly used for the quantification of polyacetylenes due to the presence of conjugated double and triple bonds in their structures, which act as chromophores. nih.govshodex.com A study on Panax species developed an HPLC-UV method to separate and identify three polyacetylenes, including a C17 diol. nih.gov The analysis was performed on a C18 column with a gradient mobile phase of methanol (B129727), acetonitrile, and water, and UV detection at 254 nm. nih.gov While effective, HPLC-UV can be less sensitive than GC-MS for polyacetylenes present in low concentrations. acs.org

For enhanced sensitivity and selectivity, HPLC with fluorescence detection (FLD) can be employed. nih.gov While many polyacetylenes are not naturally fluorescent, derivatization with a fluorescent tag can make them detectable at very low concentrations. semanticscholar.org This pre-column or post-column labeling strategy involves reacting the hydroxyl group of the alcohol with a fluorogenic reagent. semanticscholar.orgmdpi.com For example, reagents like 1-[(quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione have been used to derivatize amines, a strategy that can be adapted for alcohols, to produce highly fluorescent derivatives detectable by FLD. pjoes.com

Combining HPLC with mass spectrometry (LC-MS) provides the high separation capability of HPLC with the powerful identification ability of MS, making it an excellent tool for analyzing complex mixtures. nih.goval-kindipublisher.com LC-MS is particularly useful for identifying polyacetylenes in biological samples where matrix effects can be challenging. nih.gov Recent work on Oenanthe crocata toxins successfully used LC with high-resolution mass spectrometry (LC-HRMS) to identify oenanthotoxin and its metabolites in various biological tissues. nih.gov This approach is advantageous as it can detect compounds with low ionization efficiency in MS and overcomes the challenge of analyte instability. nih.gov

Table 2: Example HPLC Parameters for Polyacetylene Analysis

| Parameter | HPLC-UV | LC-MS | Reference |

| Column | C18 Reverse-Phase | C18 Reverse-Phase | nih.goval-kindipublisher.com |

| Mobile Phase | Gradient of Methanol/Acetonitrile/Water | Gradient of Water (w/ Formic Acid) and Acetonitrile | nih.govresearchgate.net |

| Detection | UV at 254 nm | Electrospray Ionization (ESI) MS | nih.goval-kindipublisher.com |

| Flow Rate | 1.5 mL/min | 0.8 mL/min | phcogj.comnih.gov |

HPLC with Fluorescence Detection (FLD)

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For long-chain alcohols like 8-heptadecyn-1-ol, this is often necessary to improve performance in both GC and HPLC. nih.govgcms.cz

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the alcohol. nih.govphenomenex.blog This is typically achieved by replacing the active hydrogen of the hydroxyl group with a non-polar group. sigmaaldrich.comphenomenex.blog Silylation is the most common technique, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) to form trimethylsilyl (B98337) (TMS) ethers. nih.govphenomenex.blogrsc.org These TMS derivatives are more volatile and less polar, resulting in better peak shapes and reduced adsorption in the GC system. gcms.czphenomenex.blog

For HPLC analysis, derivatization can be used to attach a chromophore or a fluorophore to the alcohol, enhancing its detectability by UV or fluorescence detectors, respectively. semanticscholar.orgnih.gov For example, pentafluorobenzoyl (PFBoyl) derivatives can be used for sensitive detection by GC with electron capture negative ion chemical ionization-mass spectrometry (GC/ECNICI-MS). nih.gov For HPLC-FLD, various fluorescent tags can be attached to the hydroxyl group, significantly lowering the limits of detection. semanticscholar.org

Table 3: Common Derivatization Reagents and Their Applications

| Reagent | Abbreviation | Target Analyte Group | Analytical Technique | Purpose | Reference |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, Amines | GC-MS | Increases volatility (Silylation) | sigmaaldrich.comphenomenex.blogrsc.org |

| N-trimethylsilylimidazole | TMSI | -OH, -COOH | GC-MS | Increases volatility (Silylation) | phenomenex.blog |

| Pentafluorobenzoyl chloride | PFBoylCl | Alcohols | GC/ECNICI-MS | Enhances sensitivity | nih.gov |

| 1-[(quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione | AccQ-Fluor | Amines, Alcohols | HPLC-FLD | Adds fluorescent tag for detection | pjoes.com |

Silylation of Hydroxyl Groups

Silylation is a common and effective derivatization technique used in gas chromatography (GC) to analyze compounds with active hydrogen atoms, such as the hydroxyl group in 8-heptadecyn-1-ol. phenomenex.comresearch-solution.com This process involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. phenomenex.comgcms.cz

Mechanism and Advantages: The primary purpose of silylation is to increase the volatility and thermal stability of the analyte while reducing its polarity. research-solution.com This is achieved by converting the polar hydroxyl group into a less polar silyl ether. phenomenex.com The resulting derivative is more amenable to GC analysis, leading to sharper, more symmetrical peaks and improved separation from other components in a mixture. research-solution.com A variety of silylating reagents are available, with the choice depending on the specific analyte and the desired reaction conditions. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-trimethylsilylimidazole (TMSI), and hexamethyldisilazane (B44280) (HMDS). phenomenex.comresearch-solution.com For sterically hindered hydroxyl groups, a catalyst like trimethylchlorosilane (TMCS) can be added to improve the reaction efficiency. phenomenex.com

Research Findings: Studies have shown that silylation significantly enhances the gas chromatographic analysis of long-chain alcohols. For instance, the analysis of policosanols, which are long-chain aliphatic alcohols, is effectively carried out after silylation with reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) and chlorotrimethylsilane. gerli.com The resulting trimethylsilyl derivatives exhibit excellent thermal stability and are suitable for a wide range of GC conditions. research-solution.com While specific studies on 8-heptadecyn-1-ol are not abundant, the principles of silylating long-chain alcohols are directly applicable. The Human Metabolome Database (HMDB) lists predicted GC-MS data for the TMS derivative of 13-heptadecyn-1-ol, indicating the utility of this method for alkynol analysis. hmdb.ca

| Silylating Reagent | Target Functional Groups | Key Characteristics |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyls, carboxyls, amines, amides | Strong silylating agent, volatile byproducts. gcms.cz |

| N-trimethylsilylimidazole (TMSI) | Hydroxyls, carboxylic acids | Specifically targets hydroxyl groups. phenomenex.com |

| Hexamethyldisilazane (HMDS) | Hydroxyls (e.g., carbohydrates) | Weak TMS donor, often used with a catalyst. research-solution.com |

| Trimethylchlorosilane (TMCS) | Catalyst for hindered groups | Enhances silylation of sterically hindered hydroxyls. phenomenex.com |

Acylation for Ester Formation

Acylation is another powerful derivatization strategy that converts compounds with active hydrogens, such as alcohols, into esters. gcms.cz This method is particularly useful for enhancing detection in liquid chromatography (LC) and can also improve stability for GC analysis. gcms.czpnas.org

Mechanism and Advantages: Acylation involves the reaction of the hydroxyl group of 8-heptadecyn-1-ol with an acylating agent, such as an acyl chloride or anhydride, to form an ester. nih.gov This process offers several benefits, including the protection of unstable groups and the improvement of chromatographic behavior. gcms.cz By introducing a suitable acyl group, the polarity of the molecule can be altered, and a chromophore or fluorophore can be incorporated to facilitate detection by UV-Vis or fluorescence detectors, respectively. nih.govresearchgate.net

Research Findings: The acylation of fatty alcohols to form esters is a well-established technique. For example, in the analysis of proteins, acylated amino acids are analyzed by high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS). pnas.org While direct studies on the acylation of 8-heptadecyn-1-ol are limited in the provided search results, the general principles are applicable. The reaction of long-chain alcohols with acylating agents is a standard procedure to enhance their detectability and chromatographic properties. The choice of acylating reagent is critical and depends on the analytical requirements, such as the need for a UV-absorbing or fluorescent tag.

Introduction of Chromophores and Fluorophores

Mechanism and Advantages: This derivatization is typically achieved through acylation or esterification using a reagent that contains a chromophoric or fluorophoric moiety. nih.gov This chemical modification significantly enhances the sensitivity and selectivity of the detection method. nih.govresearchgate.net The resulting derivative can be detected at much lower concentrations than the parent compound.

Research Findings: A variety of reagents are available for introducing chromophores and fluorophores into molecules with hydroxyl groups. nih.gov For instance, an ultrasensitive fluorescent derivatization procedure for alcohols has been described using Bodipy FL with Mukaiyama's reagent to form highly fluorescent ester derivatives that can be separated by HPLC. gerli.com Another study reported the use of a β-cyclodextrin derivative to facilitate interactions between aliphatic alcohols and a colored organic dye, leading to specific color changes that allowed for the identification of different alcohols. acs.org These methods highlight the potential for developing sensitive detection systems for 8-heptadecyn-1-ol by tagging it with a chromophore or fluorophore.

| Derivatization Approach | Purpose | Example Reagent/Method |

| Introduction of Chromophore | Enhance UV-Vis detection in HPLC | Acylation with chromophoric acyl chlorides nih.gov |

| Introduction of Fluorophore | Enhance fluorescence detection for high sensitivity | Bodipy FL with Mukaiyama's reagent gerli.com |

| Colorimetric Detection | Visual identification and quantification | β-cyclodextrin with organic dyes acs.org |

Magnetic Dispersive Solid-Phase Extraction Coupled with Derivatization

Magnetic Dispersive Solid-Phase Extraction (M-dSPE) is a modern sample preparation technique that utilizes magnetic nanoparticles as sorbents to isolate target analytes from a sample matrix. researchgate.net This method can be coupled with derivatization to enhance the extraction efficiency and subsequent analysis.

Mechanism and Advantages: In M-dSPE, magnetic nanoparticles, often functionalized with specific chemical groups (like C18), are dispersed in the sample solution. researchgate.netmdpi.com The target analytes adsorb onto the surface of these nanoparticles. An external magnetic field is then used to easily and rapidly separate the sorbent with the adsorbed analytes from the sample matrix. researchgate.net The analytes can then be eluted with a suitable solvent. This technique is known for its simplicity, speed, and low consumption of organic solvents. researchgate.net Coupling M-dSPE with a derivatization step can improve the selectivity of the extraction and the detectability of the analyte in the final analytical step.

Research Findings: M-dSPE has been widely applied for the extraction of various organic compounds from environmental and biological samples. researchgate.netdntb.gov.ua For example, C18-functionalized magnetic silica (B1680970) nanoparticles have been used for the magnetic solid-phase extraction of pesticides from water samples, followed by GC-MS analysis. mdpi.com Magnetic graphene oxide has also been employed as a dispersive sorbent due to its high adsorption capacity. acs.org While specific applications of M-dSPE for 8-heptadecyn-1-ol are not detailed in the search results, the methodology is highly adaptable. The functionalized magnetic nanoparticles could be designed to have a high affinity for long-chain alkynols, and the subsequent elution and derivatization (e.g., silylation) would prepare the sample for GC-MS or LC-MS analysis.

Spectroscopic Characterization for Structural Elucidation

Following separation and any necessary derivatization, spectroscopic techniques are employed to definitively identify and structurally characterize the heptadecyn-1-ol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. 13C NMR, in particular, provides information about the carbon skeleton of a molecule.

Principles and Application: In 13C NMR, the chemical shift of each carbon atom is dependent on its chemical environment. This allows for the differentiation of carbon atoms in different positions within the molecule. For 8-heptadecyn-1-ol, 13C NMR can be used to confirm the number of carbon atoms and provide information about the location of the triple bond and the hydroxyl group. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH2, and CH3 groups, providing more detailed structural information. azom.commagritek.com

Research Findings: While a specific 13C NMR spectrum for 8-heptadecyn-1-ol was not found in the search results, the principles of 13C NMR are well-established for the analysis of alcohols and alkynes. The carbon atoms of the triple bond in an alkyne typically appear in a characteristic chemical shift range. The carbon atom attached to the hydroxyl group will also have a distinct chemical shift due to the electronegativity of the oxygen atom. azom.com The PubChem database contains a predicted 13C NMR spectrum for 13-heptadecyn-1-ol, which can serve as a reference for interpreting the spectrum of its isomer, 8-heptadecyn-1-ol. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles and Application: Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum. For 8-heptadecyn-1-ol, key functional groups include the hydroxyl group (-OH), the carbon-carbon triple bond (-C≡C-), and the C-H bonds of the alkyl chain.

Research Findings: The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3000-3700 cm⁻¹ due to the O-H stretching vibration. utdallas.edu The C-C triple bond of an internal alkyne gives rise to a weak to medium, sharp absorption band in the range of 2100-2260 cm⁻¹. libretexts.orgquimicaorganica.orgorgchemboulder.com For symmetrical or nearly symmetrical internal alkynes, this band can be very weak or absent. utdallas.eduwpmucdn.com The C-H stretching vibrations of the alkyl chain typically appear just below 3000 cm⁻¹. utdallas.edu The combination of these characteristic bands in an IR spectrum would provide strong evidence for the presence of the 8-heptadecyn-1-ol structure.

| Functional Group | Vibrational Mode | **Characteristic IR Absorption Range (cm⁻¹) ** |

| Hydroxyl (-OH) | O-H stretch | 3000 - 3700 (strong, broad) utdallas.edu |

| Alkyne (-C≡C-) | C≡C stretch (internal) | 2100 - 2260 (weak to medium, sharp) libretexts.orgquimicaorganica.org |

| Alkyl (C-H) | C-H stretch | ~2850 - 3000 utdallas.edu |

Computational and Theoretical Studies of Heptadecyn 1 Ol Isomers

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. niscpr.res.in This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. taylorandfrancis.com

In silico molecular docking simulations have been employed to assess the binding affinity of heptadecyn-1-ol isomers against several key enzymes involved in physiological and pathological processes.

Xanthine (B1682287) Oxidase: Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.nettci-thaijo.org Overproduction of uric acid can lead to conditions like gout. derpharmachemica.com Molecular docking studies on the essential oil of Paulownia Shan tong identified one of its components, the isomer 13-heptadecyn-1-ol, as a potential inhibitor of xanthine oxidase. mdpi.comsemanticscholar.orgresearchgate.net The analysis revealed that 13-heptadecyn-1-ol, among other compounds, exhibited a greater theoretical binding affinity for xanthine oxidase than the enzyme's native ligand, hypoxanthine, suggesting a significant in silico inhibitory potential. researchgate.netmdpi.comsemanticscholar.orgresearchgate.netresearchgate.net

Cyclooxygenase (COX) Enzymes: The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. mdpi.comnih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels are elevated at sites of inflammation. nih.govnih.gov As such, COX enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A study investigating the phytochemicals from Atriplex leucoclada performed molecular docking of identified compounds, including 13-heptadecyn-1-ol, against COX-1 and COX-2 proteins. nih.gov The results, when compared with the standard drug Ibuprofen, indicated a notable binding affinity for both enzymes. nih.gov

Table 1: Molecular Docking Results for 13-Heptadecyn-1-ol This interactive table summarizes the reported binding affinities from in silico studies.

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Comparison Standard | Finding | Source(s) |

|---|---|---|---|---|---|

| 13-Heptadecyn-1-ol | Xanthine Oxidase | Not specified | Hypoxanthine (Native Ligand) | Outperformed the native ligand in theoretical binding affinity. | mdpi.com, researchgate.net, semanticscholar.org, researchgate.net |

| 13-Heptadecyn-1-ol | COX-1 | -5.8 | Ibuprofen (-6.9 kcal/mol) | Showed binding affinity. | nih.gov |

| 13-Heptadecyn-1-ol | COX-2 | -5.1 | Ibuprofen (-7.5 kcal/mol) | Showed binding affinity. | nih.gov |

Density Functional Theory (DFT) Applications for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.netrsc.org It has become a widely used tool in chemistry and materials science to predict molecular structures, properties, and reaction mechanisms. researchgate.net DFT calculations can provide access to the electronic structure of both an organic molecule and its biological target, allowing researchers to understand the nature of chemical bonding and analyze changes in electron density during interactions. researchgate.net

While specific DFT studies focusing exclusively on 8-heptadecyn-1-ol for mechanistic insights are not widely documented in the available literature, this theoretical approach holds significant potential for its analysis. DFT could be applied to:

Analyze Electronic Properties: Determine the distribution of electron density within the molecule, identifying electron-rich regions (like the hydroxyl group and the alkyne triple bond) and electron-poor regions. This is crucial for predicting how the molecule will interact with receptor sites. researchgate.net

Elucidate Reaction Mechanisms: Model the step-by-step pathway of a chemical reaction involving heptadecyn-1-ol. This can help in understanding its metabolic fate or its mechanism of action as an enzyme inhibitor by calculating the energy of transition states and intermediates. osti.gov

Predict Spectroscopic Signatures: Calculate properties like vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure.

Although powerful, DFT has limitations, such as the choice of the exchange-correlation functional, which can affect the accuracy of calculated properties. researchgate.netosti.gov Despite this, it remains a valuable tool for gaining deep mechanistic insights that are not achievable through experimental methods alone. researchgate.net

In Silico Analysis of Bioactive Potential and Structure-Activity Relationships

In silico analysis encompasses a range of computational methods, including molecular docking, to predict the biological activity of chemical compounds. nih.govnih.gov This approach rapidly screens molecules for their potential as drugs or bioactive agents. azolifesciences.com Heptadecyn-1-ol isomers have been identified in various plant extracts, and their potential bioactivities have been suggested through such computational analyses.

For instance, 13-heptadecyn-1-ol was identified as a component in the methanol (B129727) extract of Sonneratia caseolaris fruits and in the essential oil of Anacamptis papilionacea. jmb.or.krresearchgate.net It was also noted as a bioactive compound in Cyperus alternifolius with potential anti-inflammatory and antioxidant activities, among others. researchgate.net Similarly, an isomer, heptadecyn-1-ol, was detected in Anabasis setifera and associated with antioxidant properties. plos.org

Table 2: Identified Bioactive Potential of Heptadecyn-1-ol Isomers from Natural Sources

| Isomer | Plant Source | Method of Identification | Suggested Bioactive Potential | Source(s) |

|---|---|---|---|---|

| 13-Heptadecyn-1-ol | Cyperus alternifolius | GC-MS | Anti-inflammatory, Antioxidant | researchgate.net |

| 13-Heptadecyn-1-ol | Paulownia Shan tong | GC-MS & Molecular Docking | Antioxidant (Xanthine Oxidase Inhibitor) | mdpi.com, semanticscholar.org |

| 13-Heptadecyn-1-ol | Atriplex leucoclada | GC-MS & Molecular Docking | Anti-inflammatory (COX Inhibitor) | nih.gov |

Structure-Activity Relationship (SAR) analysis seeks to understand how the chemical structure of a molecule relates to its biological activity. azolifesciences.comresearchgate.net For a molecule like 8-heptadecyn-1-ol, the SAR would depend on its key features:

The Long Alkyl Chain (C17): This long, nonpolar chain imparts significant lipophilicity (hydrophobicity) to the molecule. This property is critical for its ability to cross cell membranes and interact with hydrophobic pockets in enzymes or receptors. researchgate.net

The Terminal Hydroxyl Group (-OH): This polar group can act as both a hydrogen bond donor and acceptor. This ability is fundamental for anchoring the molecule within the active site of a target protein through specific hydrogen bonding interactions, a common feature in drug-receptor binding. mdpi.com

The Alkyne Triple Bond (-C≡C-): The position of the triple bond (at carbon 8 in this case) creates a rigid, linear geometry in that region of the molecule. This structural rigidity can influence how the molecule fits into a receptor's binding site. The pi-electrons of the alkyne bond can also engage in specific interactions with the target.

Future Perspectives and Research Challenges in Heptadecyn 1 Ol Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The creation of specific stereoisomers of complex molecules like 8-heptadecyn-1-ol is crucial for understanding their biological functions. The development of novel stereoselective synthetic methods is, therefore, a paramount research objective.

Current approaches often rely on multi-step sequences that can be inefficient. Future research will likely focus on the development of more direct and atom-economical catalytic methods. This includes the exploration of:

Asymmetric Catalysis: Designing chiral catalysts that can introduce the hydroxyl group and the alkyne moiety with high enantioselectivity and diastereoselectivity. This could involve transition metal catalysts or organocatalysts to control the stereochemistry at the C-8 position if a chiral center is desired.

Enzymatic Synthesis: Harnessing the power of enzymes for the selective synthesis of alkynols. numberanalytics.com Lipases and other hydrolases could be engineered to catalyze the stereoselective acylation or deacylation of racemic alkynols, providing a green and efficient route to enantiomerically pure compounds.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of 8-heptadecyn-1-ol and its analogs. Flow chemistry offers advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are challenging in batch processes.

A significant challenge lies in the remote functionalization of long alkyl chains, making the selective introduction of the triple bond at the C-8 position a non-trivial synthetic problem. Novel strategies that utilize directing groups or advanced C-H activation techniques will be instrumental in overcoming this hurdle.

Elucidation of Biosynthetic Pathways in Natural Producers

While 8-heptadecyn-1-ol has been identified in various natural sources, its precise biosynthetic pathway remains largely uncharacterized. oup.comnih.gov Understanding how organisms synthesize this compound is essential for metabolic engineering efforts and for appreciating its ecological role.

Polyacetylenes are generally derived from fatty acid precursors. researchgate.netnih.gov Isotopic labeling studies combined with modern genomic and transcriptomic analyses will be key to identifying the enzymes involved. Research efforts should be directed towards:

Identifying Key Enzymes: The search for desaturases and acetylenases responsible for converting common fatty acids, like oleic or linoleic acid, into acetylenic precursors is a primary goal. oup.comacs.org The discovery of a large family of FAD2 (fatty acid desaturase 2) genes in plants like carrots suggests a rich area for investigation. oup.comnih.gov

Characterizing Pathway Intermediates: The identification and structural elucidation of intermediates in the biosynthetic pathway will provide a roadmap of the enzymatic transformations. biorxiv.org This will involve sophisticated analytical techniques capable of detecting and quantifying transient species.

Heterologous Expression: Once candidate genes are identified, their function can be confirmed by expressing them in heterologous systems like yeast or other plants to see if they produce 8-heptadecyn-1-ol or its precursors. oup.com

A major challenge is the often low abundance of these compounds and their intermediates in natural sources, making their isolation and characterization difficult.

Comprehensive Mechanistic Studies of Non-Human Biological Activities

8-Heptadecyn-1-ol and related polyacetylenes have been reported to possess a range of biological activities, including antifungal and antibacterial properties. d-nb.infomdpi.comjmb.or.krnih.gov However, the underlying molecular mechanisms of these activities are not well understood.

Future research should focus on:

Target Identification: Identifying the specific cellular targets with which 8-heptadecyn-1-ol interacts to exert its biological effects. This could involve affinity-based proteomics, genetic screening, and computational modeling.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of 8-heptadecyn-1-ol analogs with systematic variations in the chain length, position of the alkyne, and stereochemistry of the alcohol. qmul.ac.uk Testing the biological activity of these analogs will help to delineate the structural features crucial for activity.

Membrane Interaction Studies: Given its long alkyl chain, it is plausible that 8-heptadecyn-1-ol interacts with and disrupts cell membranes. Biophysical techniques such as differential scanning calorimetry, fluorescence spectroscopy, and solid-state NMR can provide insights into these interactions.

A significant hurdle is the potential for pleiotropic effects, where the compound may interact with multiple targets, making it challenging to pinpoint a single mechanism of action.

Advancements in Trace Analysis and Quantification Techniques

The accurate detection and quantification of 8-heptadecyn-1-ol in complex biological and environmental matrices are crucial for both biosynthetic studies and for understanding its distribution and fate.

Current methods often rely on gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.netimpactfactor.org While powerful, these methods often require derivatization. Future advancements should aim for:

Enhanced Sensitivity and Selectivity: Developing new analytical methods with lower limits of detection and quantification. doi.orgdntb.gov.ua This could involve the use of novel ionization techniques in mass spectrometry or the development of highly specific fluorescent probes.

Direct Analysis Techniques: Exploring methods that allow for the direct analysis of 8-heptadecyn-1-ol without the need for extensive sample preparation or derivatization. Techniques like ambient ionization mass spectrometry could be valuable in this regard.

Metabolomic Profiling: Integrating the analysis of 8-heptadecyn-1-ol into broader metabolomic workflows to understand its relationship with other metabolites in a biological system. nih.gov

The table below summarizes some of the analytical techniques that have been or could be applied to the analysis of long-chain alkynols.

| Analytical Technique | Principle | Application to 8-Heptadecyn-1-ol | Potential Advancements |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and fragments them for mass analysis. jove.com | Identification and quantification, often after derivatization to increase volatility. researchgate.netresearchgate.net | Miniaturized systems for in-field analysis; two-dimensional GC for enhanced separation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity and ionizes them for mass analysis. | Suitable for direct analysis without derivatization, offering high sensitivity. lth.se | Ultra-high-performance liquid chromatography (UHPLC) for faster analysis; ion mobility spectrometry for isomer separation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Crucial for the structural elucidation of novel isomers and derivatives. | Cryogenically cooled probes for increased sensitivity; hyphenated techniques like LC-NMR-MS. |

| Fluorescence Spectroscopy | Measures the fluorescence of a compound or a labeled derivative. | Development of specific fluorescent probes that bind to 8-heptadecyn-1-ol for imaging and quantification. doi.org | Probes with higher quantum yields and specificity; super-resolution microscopy applications. |

A key challenge is the lack of commercially available analytical standards for many positional and stereoisomers of heptadecyn-1-ol, which hampers accurate quantification.

Exploration of Uncharted Positional and Stereoisomers and Their Derivatives

The chemical space of heptadecyn-1-ol is vast, with numerous potential positional isomers (where the triple bond is at a different position) and stereoisomers (different spatial arrangements of atoms). wikipedia.org Furthermore, the hydroxyl and alkyne functionalities provide handles for creating a wide array of derivatives.

Future research should systematically explore this uncharted chemical space:

Synthesis of Isomer Libraries: Developing efficient synthetic routes to access a diverse set of positional and stereoisomers of heptadecyn-1-ol. ump.edu.mynsf.gov

Derivatization Strategies: Exploring reactions of the hydroxyl group (e.g., esterification, etherification) and the alkyne (e.g., click chemistry, hydrogenation) to create novel derivatives with potentially enhanced or new properties. rsc.orgbeilstein-journals.org

Property Screening: Evaluating the physical, chemical, and biological properties of the newly synthesized isomers and derivatives. This could lead to the discovery of compounds with applications in materials science (e.g., as monomers for polymers) or as new biological probes.

The sheer number of possible isomers and derivatives presents a significant synthetic and screening challenge. High-throughput synthesis and screening methodologies will be essential to navigate this vast chemical landscape efficiently.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.